6,21-Dihydroxyeplerenone, 6beta-
Overview
Description
Preparation Methods
The synthesis of 6,21-Dihydroxyeplerenone, 6beta- involves several steps, starting from eplerenone. The synthetic route typically includes hydroxylation reactions at specific positions on the eplerenone molecule. The reaction conditions often involve the use of oxidizing agents and specific catalysts to achieve the desired hydroxylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6,21-Dihydroxyeplerenone, 6beta- undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6,21-Dihydroxyeplerenone, 6beta- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,21-Dihydroxyeplerenone, 6beta- involves its interaction with specific molecular targets, such as the mineralocorticoid receptor. By binding to this receptor, it can modulate various physiological pathways, leading to its observed effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
6,21-Dihydroxyeplerenone, 6beta- is unique compared to other similar compounds due to its specific hydroxylation pattern. Similar compounds include:
Eplerenone: The parent compound, used as a mineralocorticoid receptor antagonist.
Spironolactone: Another mineralocorticoid receptor antagonist with a different structure and hydroxylation pattern.
Canrenone: A metabolite of spironolactone with similar biological activity.
These compounds share some similarities in their mechanisms of action but differ in their specific chemical structures and hydroxylation patterns, which can influence their biological effects and applications.
Properties
IUPAC Name |
methyl (1R,2S,8R,9S,10R,11S,14R,15S,17R)-4',8-dihydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-21-6-4-11(25)8-13(21)18(27)16(20(29)30-3)17-12-5-7-23(9-14(26)19(28)32-23)22(12,2)10-15-24(17,21)31-15/h8,12,14-18,26-27H,4-7,9-10H2,1-3H3/t12-,14?,15+,16-,17+,18-,21-,22-,23+,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNJVKUWAJKFLN-OWGGUJMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(C(C3C24C(O4)CC5(C3CCC56CC(C(=O)O6)O)C)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CC(C(=O)O6)O)C)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674781-15-8 | |
Record name | 6,21-Dihydroxyeplerenone, 6beta- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0674781158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,21-DIHYDROXYEPLERENONE, 6.BETA.- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q01234U79A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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